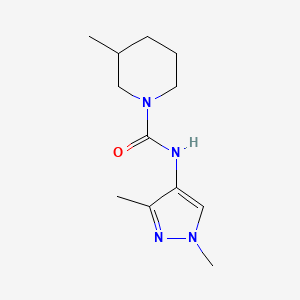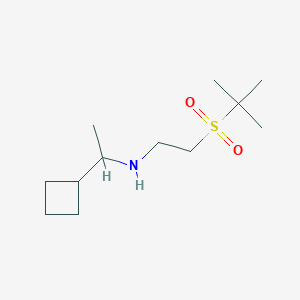![molecular formula C17H23NO3 B6638446 3-[[1-(3-Ethyl-1-benzofuran-2-yl)ethylamino]methyl]oxolan-3-ol](/img/structure/B6638446.png)
3-[[1-(3-Ethyl-1-benzofuran-2-yl)ethylamino]methyl]oxolan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[[1-(3-Ethyl-1-benzofuran-2-yl)ethylamino]methyl]oxolan-3-ol, also known as EBOB, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. EBOB belongs to a class of compounds called beta-adrenergic receptor agonists, which are known to stimulate the sympathetic nervous system and have various physiological effects.
Applications De Recherche Scientifique
3-[[1-(3-Ethyl-1-benzofuran-2-yl)ethylamino]methyl]oxolan-3-ol has been studied extensively for its potential therapeutic applications in various fields of medicine, including cardiology, respiratory medicine, and neurology. In cardiology, this compound has been shown to have a positive inotropic effect on the heart, which means it can increase the strength of heart contractions. This effect can be useful in treating heart failure and other cardiovascular diseases. In respiratory medicine, this compound has been shown to have bronchodilatory effects, which can be useful in treating asthma and other respiratory diseases. In neurology, this compound has been shown to have neuroprotective effects, which means it can protect neurons from damage caused by various neurological disorders.
Mécanisme D'action
The mechanism of action of 3-[[1-(3-Ethyl-1-benzofuran-2-yl)ethylamino]methyl]oxolan-3-ol involves its binding to beta-adrenergic receptors, specifically the beta-2 adrenergic receptor. This binding activates a signaling pathway that leads to the stimulation of cyclic adenosine monophosphate (cAMP) production. cAMP is a second messenger that plays a crucial role in many physiological processes, including heart function, smooth muscle relaxation, and neurotransmitter release. The activation of this pathway by this compound leads to the various physiological effects observed in scientific research.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the organ system being studied. In the cardiovascular system, this compound has been shown to increase heart rate, cardiac output, and contractility. In the respiratory system, this compound has been shown to cause bronchodilation and increase airway resistance. In the nervous system, this compound has been shown to have neuroprotective effects and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[[1-(3-Ethyl-1-benzofuran-2-yl)ethylamino]methyl]oxolan-3-ol in lab experiments is its specificity for the beta-2 adrenergic receptor, which allows for more targeted research. Additionally, this compound has been shown to have a relatively low toxicity profile, which makes it a safer option for research compared to other beta-adrenergic receptor agonists. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on 3-[[1-(3-Ethyl-1-benzofuran-2-yl)ethylamino]methyl]oxolan-3-ol. One area of interest is its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various organ systems. Finally, more research is needed to optimize the synthesis method of this compound to improve its yield and purity.
Méthodes De Synthèse
The synthesis of 3-[[1-(3-Ethyl-1-benzofuran-2-yl)ethylamino]methyl]oxolan-3-ol involves several steps, starting with the reaction of 3-ethyl-2-benzofuranol with 1,2-epoxypropane to form a diol intermediate. This intermediate is then reacted with N-BOC-ethylenediamine to form the desired product, this compound. The yield of this reaction is around 50%, and the purity of the final product can be improved through further purification methods such as column chromatography.
Propriétés
IUPAC Name |
3-[[1-(3-ethyl-1-benzofuran-2-yl)ethylamino]methyl]oxolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-3-13-14-6-4-5-7-15(14)21-16(13)12(2)18-10-17(19)8-9-20-11-17/h4-7,12,18-19H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPAHDPQOXBJPJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(OC2=CC=CC=C21)C(C)NCC3(CCOC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(Cyclopent-3-en-1-ylamino)propyl]phenol](/img/structure/B6638372.png)

![[1-(2-Phenylpropylamino)cyclobutyl]methanol](/img/structure/B6638401.png)

![4-Bromo-2-[1-[2-(2-methylpyrazol-3-yl)ethylamino]propyl]phenol](/img/structure/B6638424.png)

![3-[[(2,2,5,5-Tetramethyloxolan-3-yl)amino]methyl]oxolan-3-ol](/img/structure/B6638436.png)

![4-[(4-Chloro-2-methylphenyl)methylamino]-3-methylbutan-1-ol](/img/structure/B6638457.png)
![N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylfuran-2-carboxamide](/img/structure/B6638465.png)
![3,4-dimethoxy-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylbenzamide](/img/structure/B6638468.png)
![N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylthiophene-2-carboxamide](/img/structure/B6638471.png)
![5-methyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyrazine-2-carboxamide](/img/structure/B6638474.png)